molecular formula C9H12O2 B14671019 2-Methoxy-4,4-dimethylcyclohexa-2,5-dien-1-one CAS No. 42117-30-6

2-Methoxy-4,4-dimethylcyclohexa-2,5-dien-1-one

Cat. No.: B14671019
CAS No.: 42117-30-6
M. Wt: 152.19 g/mol
InChI Key: TZGXLXCVVCKTQH-UHFFFAOYSA-N
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Description

2-Methoxy-4,4-dimethylcyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C9H12O2 It is a derivative of cyclohexadienone and features a methoxy group and two methyl groups attached to the cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4,4-dimethylcyclohexa-2,5-dien-1-one typically involves the methoxylation of 4,4-dimethylcyclohexa-2,5-dien-1-one. One common method includes the reaction of 4,4-dimethylcyclohexa-2,5-dien-1-one with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,4-dimethylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into cyclohexanone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Cyclohexanone derivatives.

    Substitution: Various substituted cyclohexadienones depending on the reagents used.

Scientific Research Applications

2-Methoxy-4,4-dimethylcyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,4-dimethylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the cyclohexadienone ring play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylcyclohexa-2,5-dien-1-one: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties and reactivity.

Uniqueness

2-Methoxy-4,4-dimethylcyclohexa-2,5-dien-1-one is unique due to the presence of the methoxy group, which enhances its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

42117-30-6

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-methoxy-4,4-dimethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C9H12O2/c1-9(2)5-4-7(10)8(6-9)11-3/h4-6H,1-3H3

InChI Key

TZGXLXCVVCKTQH-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(=O)C(=C1)OC)C

Origin of Product

United States

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